molecular formula C14H24N4O2S B15117336 Tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate

Tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate

Cat. No.: B15117336
M. Wt: 312.43 g/mol
InChI Key: PJPGQYHYCJSZDM-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate typically involves multiple steps One common method starts with the preparation of the thiadiazole ring, followed by its attachment to the piperazine moiety

    Preparation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment to Piperazine: The thiadiazole ring is then attached to the piperazine moiety through a nucleophilic substitution reaction.

    Introduction of Tert-butyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact molecular pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C14H24N4O2S

Molecular Weight

312.43 g/mol

IUPAC Name

tert-butyl 4-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H24N4O2S/c1-10(2)11-15-16-12(21-11)17-6-8-18(9-7-17)13(19)20-14(3,4)5/h10H,6-9H2,1-5H3

InChI Key

PJPGQYHYCJSZDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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